molecular formula C10H20BrNO3 B6231176 tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate CAS No. 1698329-98-4

tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate

Cat. No.: B6231176
CAS No.: 1698329-98-4
M. Wt: 282.17 g/mol
InChI Key: XMWBHBWDIMWCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate is an organic compound with the molecular formula C9H18BrNO3. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. The compound is characterized by its tert-butyl carbamate group, which provides stability and reactivity in different chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with 2-bromoethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the bromine atom by the carbamate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted carbamates, thiocarbamates, and alkoxycarbamates.

    Oxidation: Products include carbonyl compounds and oxides.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can undergo nucleophilic attack, leading to the formation of various derivatives. The bromine atom serves as a leaving group, facilitating substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and carbamate groups .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-(2-bromoethoxy)ethyl]carbamate
  • tert-Butyl N-[2-(2-bromoethoxy)ethoxy]ethylcarbamate
  • tert-Butyl N-[2-(2-bromoethoxy)ethoxy]ethoxyethylcarbamate

Uniqueness

tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of the tert-butyl group enhances its steric hindrance, making it less prone to unwanted side reactions. Additionally, the carbamate group offers versatility in various chemical transformations .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with 2-bromoethyl ether in the presence of a base.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "2-bromoethyl ether", "base (e.g. sodium hydride, potassium carbonate)", "solvent (e.g. dimethylformamide, tetrahydrofuran)" ], "Reaction": [ "Add the base to the solvent and stir until dissolved.", "Slowly add tert-butyl N-methylcarbamate to the solution and stir for 10-15 minutes.", "Add 2-bromoethyl ether dropwise to the reaction mixture and stir for several hours at room temperature or under reflux.", "Quench the reaction with water and extract the product with an organic solvent.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS No.

1698329-98-4

Molecular Formula

C10H20BrNO3

Molecular Weight

282.17 g/mol

IUPAC Name

tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate

InChI

InChI=1S/C10H20BrNO3/c1-10(2,3)15-9(13)12(4)6-8-14-7-5-11/h5-8H2,1-4H3

InChI Key

XMWBHBWDIMWCKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCBr

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.